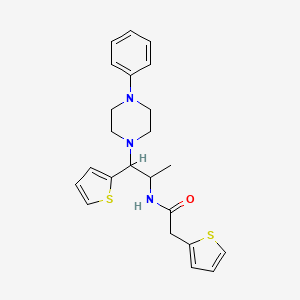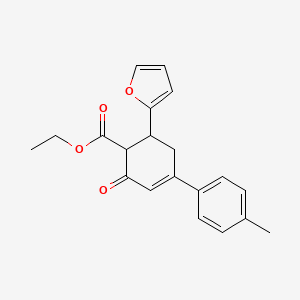
N-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a phenyl group and a thiophene ring
Méthodes De Préparation
The synthesis of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the alkylation of 4-phenylpiperazine with a thiophene-containing alkyl halide, followed by acylation with a thiophene-containing acyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl groups.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformations .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine derivatives and thiophene-containing molecules. For example:
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound also features a piperazine ring but lacks the thiophene groups, which may result in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been studied for its acetylcholinesterase inhibitory activity, similar to N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide.
The uniqueness of N-[1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]-2-(thiophen-2-yl)acetamide lies in its dual presence of piperazine and thiophene rings, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H27N3OS2 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C23H27N3OS2/c1-18(24-22(27)17-20-9-5-15-28-20)23(21-10-6-16-29-21)26-13-11-25(12-14-26)19-7-3-2-4-8-19/h2-10,15-16,18,23H,11-14,17H2,1H3,(H,24,27) |
Clé InChI |
KXPDHYPHPNQWGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide](/img/structure/B14996920.png)
![N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996928.png)
![4-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14996936.png)

![4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B14996949.png)
![3-amino-N-benzyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996956.png)
![3-(2-methoxyethyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14996959.png)
![5-[1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B14996973.png)
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-cyclohexylacetamide](/img/structure/B14996976.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B14996980.png)
![2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14996990.png)
![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14996991.png)
![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14996997.png)
![N-(3-chlorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B14997003.png)
